molecular formula C18H25N3O2 B5905870 N-[1-(1H-indol-2-yl)ethyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamide

N-[1-(1H-indol-2-yl)ethyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamide

Cat. No. B5905870
M. Wt: 315.4 g/mol
InChI Key: NXKOMEZYCAEZFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1H-indol-2-yl)ethyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamide, also known as Ro 64-6198, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds in the body that play a role in regulating pain, inflammation, and other physiological processes. By inhibiting FAAH, Ro 64-6198 increases the levels of endocannabinoids in the body, which can have therapeutic effects.

Mechanism of Action

N-[1-(1H-indol-2-yl)ethyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamide 64-6198 works by inhibiting FAAH, which is an enzyme that breaks down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, N-[1-(1H-indol-2-yl)ethyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamide 64-6198 increases the levels of these endocannabinoids in the body, which can activate cannabinoid receptors and produce therapeutic effects. Endocannabinoids play a role in regulating pain, inflammation, mood, appetite, and other physiological processes.
Biochemical and Physiological Effects:
N-[1-(1H-indol-2-yl)ethyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamide 64-6198 has been shown to have several biochemical and physiological effects. It increases the levels of endocannabinoids in the body, which can activate cannabinoid receptors and produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. It has also been shown to reduce the levels of stress hormones such as corticosterone and increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in promoting the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

N-[1-(1H-indol-2-yl)ethyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamide 64-6198 has several advantages and limitations for lab experiments. One advantage is that it is a selective inhibitor of FAAH, which means that it does not affect other enzymes or receptors in the body. This makes it a useful tool for studying the role of endocannabinoids in physiological processes. One limitation is that it can have off-target effects at high concentrations, which can complicate the interpretation of results. Another limitation is that it has poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-[1-(1H-indol-2-yl)ethyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamide 64-6198. One direction is to study its potential therapeutic applications in humans for conditions such as neuropathic pain, anxiety disorders, and substance use disorders. Another direction is to study its effects on other physiological processes such as cognition, memory, and immune function. Additionally, there is a need for the development of more selective and potent FAAH inhibitors that can be used for both research and therapeutic purposes.

Synthesis Methods

N-[1-(1H-indol-2-yl)ethyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamide 64-6198 can be synthesized using a multi-step process that involves several chemical reactions. The starting materials for the synthesis are indole-2-carboxylic acid and 2-aminoethanol. The synthesis involves steps such as esterification, amidation, and cyclization. The final product is a white crystalline solid that is purified using chromatography.

Scientific Research Applications

N-[1-(1H-indol-2-yl)ethyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamide 64-6198 has been studied extensively in preclinical and clinical settings for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in animal models. It has also been studied for its potential to treat conditions such as neuropathic pain, anxiety disorders, and substance use disorders.

properties

IUPAC Name

N-[1-(1H-indol-2-yl)ethyl]-N-methyl-3-(oxazinan-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-14(17-13-15-7-3-4-8-16(15)19-17)20(2)18(22)9-11-21-10-5-6-12-23-21/h3-4,7-8,13-14,19H,5-6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKOMEZYCAEZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2N1)N(C)C(=O)CCN3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.